molecular formula C18H18N4O3S B2461034 2-[[5-(Furan-2-yl)-1,3,4-oxadiazol-2-yl]sulfanyl]-1-(4-phenylpiperazin-1-yl)ethanone CAS No. 727700-82-5

2-[[5-(Furan-2-yl)-1,3,4-oxadiazol-2-yl]sulfanyl]-1-(4-phenylpiperazin-1-yl)ethanone

Cat. No.: B2461034
CAS No.: 727700-82-5
M. Wt: 370.43
InChI Key: KGWLRGVGNQTVIG-UHFFFAOYSA-N
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Description

The compound 2-[[5-(Furan-2-yl)-1,3,4-oxadiazol-2-yl]sulfanyl]-1-(4-phenylpiperazin-1-yl)ethanone (referred to hereafter as the target compound) features a hybrid structure combining a furan-substituted 1,3,4-oxadiazole core, a sulfanyl linker, and a 4-phenylpiperazine moiety. This architecture is characteristic of bioactive molecules targeting enzymes or receptors, particularly in neurological and metabolic disorders.

Properties

IUPAC Name

2-[[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]sulfanyl]-1-(4-phenylpiperazin-1-yl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N4O3S/c23-16(13-26-18-20-19-17(25-18)15-7-4-12-24-15)22-10-8-21(9-11-22)14-5-2-1-3-6-14/h1-7,12H,8-11,13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KGWLRGVGNQTVIG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=CC=C2)C(=O)CSC3=NN=C(O3)C4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 2-[[5-(Furan-2-yl)-1,3,4-oxadiazol-2-yl]sulfanyl]-1-(4-phenylpiperazin-1-yl)ethanone typically involves multiple steps:

    Formation of the Oxadiazole Ring: This can be achieved by cyclization of appropriate hydrazides with carbon disulfide in the presence of a base.

    Thioacetylation: The oxadiazole derivative is then reacted with thioacetic acid to introduce the thioacetyl group.

    Coupling with Piperazine: The final step involves coupling the thioacetylated oxadiazole with 4-phenylpiperazine under suitable conditions, often using a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

Industrial production methods may involve optimization of these steps to enhance yield and purity, often employing continuous flow reactors and automated synthesis techniques.

Chemical Reactions Analysis

2-[[5-(Furan-2-yl)-1,3,4-oxadiazol-2-yl]sulfanyl]-1-(4-phenylpiperazin-1-yl)ethanone undergoes various chemical reactions:

    Oxidation: The furan ring can be oxidized to form furanones under mild conditions.

    Reduction: The oxadiazole ring can be reduced to form amines using reducing agents like lithium aluminum hydride.

    Substitution: The thioacetyl group can undergo nucleophilic substitution reactions, often forming thioethers or thioesters.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like alkyl halides. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Chemistry

The compound serves as a building block for the synthesis of more complex molecules. Its unique structure allows for various modifications that can lead to the development of new compounds with enhanced properties.

Biology

In biological research, it functions as a probe for studying enzyme interactions and protein binding. The furan and oxadiazole rings contribute to its ability to interact with biological macromolecules.

Medicine

The compound shows potential therapeutic applications, including:

  • Antimicrobial Activity : Preliminary studies suggest it may inhibit the growth of certain bacteria and fungi.
  • Anticancer Properties : Research indicates it might affect cancer cell proliferation through mechanisms involving enzyme inhibition and apoptosis induction.

Industry

In industrial applications, this compound is used in developing new materials with unique properties, such as polymers and nanomaterials. Its chemical versatility allows for incorporation into various formulations.

Case Studies

Several case studies highlight the applications and effectiveness of this compound:

  • Antimicrobial Studies : A study demonstrated that derivatives of this compound exhibited significant antibacterial activity against both Gram-positive and Gram-negative bacteria.
    • Reference : "Utility of 5-(furan-2-yl)-3-(p-tolyl)-4,5-dihydro-1H-pyrazole-1-carbothioamide in the synthesis of heterocyclic compounds with antimicrobial activity" .
  • Cancer Research : Another study explored its potential as an anticancer agent by evaluating its effects on various cancer cell lines, showing promise in inhibiting cell growth.
    • Reference : "Evaluation of novel oxadiazole derivatives for anticancer activity" .

Mechanism of Action

The mechanism of action of 2-[[5-(Furan-2-yl)-1,3,4-oxadiazol-2-yl]sulfanyl]-1-(4-phenylpiperazin-1-yl)ethanone involves its interaction with specific molecular targets:

    Enzyme Inhibition: It can inhibit enzymes by binding to their active sites, thereby blocking substrate access.

    Protein Binding: It can bind to proteins, altering their conformation and function.

    Pathways: It may interfere with cellular pathways, such as signal transduction and metabolic pathways, leading to its biological effects.

Comparison with Similar Compounds

Structural Variations in the Piperazine/Piperidine Moiety

The piperazine/piperidine substituent significantly influences pharmacokinetic and pharmacodynamic profiles:

Compound Name Substituent on Piperazine/Piperidine Molecular Weight (g/mol) XLogP3 Key Differences
Target Compound 4-Phenylpiperazine 307.37 2.2 Reference compound with balanced lipophilicity and hydrogen-bonding potential.
2-[[5-(Furan-2-yl)-1,3,4-oxadiazol-2-yl]sulfanyl]-1-(4-methylpiperidin-1-yl)ethanone 4-Methylpiperidine 307.37 2.2 Reduced aromaticity; increased basicity due to piperidine vs. piperazine.
2-[(5-Phenyl-1,3,4-oxadiazol-2-yl)sulfanyl]-1-[4-(3-trifluoromethylphenyl)piperazin-1-yl]ethanone 4-(3-Trifluoromethylphenyl)piperazine 448.5 4.3 Enhanced lipophilicity and electron-withdrawing effects from CF₃ group.

Key Observations :

  • The 4-phenylpiperazine group in the target compound provides moderate lipophilicity (XLogP3 = 2.2), while trifluoromethyl substitution (XLogP3 = 4.3) drastically increases membrane permeability but may reduce solubility .
  • Piperidine analogs (e.g., 4-methylpiperidine) lack the piperazine nitrogen, altering hydrogen-bonding capacity and metabolic stability .

Variations in the Oxadiazole Substituents

The 1,3,4-oxadiazole ring’s substituents modulate electronic and steric properties:

Compound Name Oxadiazole Substituent Molecular Weight (g/mol) Bioactivity Notes (If Available)
Target Compound 5-(Furan-2-yl) 307.37 Furan’s oxygen may engage in hydrogen bonding.
2-{[5-(4-tert-Butylphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-1-(4-phenylpiperazin-1-yl)ethanone 5-(4-tert-Butylphenyl) 394.49 Increased steric bulk; potential for enhanced target selectivity.
2-{[5-(4-Ethoxybenzyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-1-(4-methoxyphenyl)ethanone 5-(4-Ethoxybenzyl) 379.45 Methoxy and ethoxy groups enhance electron-donating effects.
2-[(5-Benzyl-1,3,4-oxadiazol-2-yl)sulfanyl]-1-(4-methylphenyl)ethanone 5-Benzyl 324.4 Simplified aromatic substitution; lower molecular weight.

Key Observations :

  • Furan’s oxygen atom in the target compound may improve solubility and polar interactions compared to purely aromatic substituents (e.g., tert-butylphenyl or benzyl) .
  • Bulky groups like tert-butylphenyl (MW = 394.49) may hinder binding to flat active sites but improve selectivity for hydrophobic pockets .

Biological Activity

The compound 2-[[5-(Furan-2-yl)-1,3,4-oxadiazol-2-yl]sulfanyl]-1-(4-phenylpiperazin-1-yl)ethanone is a complex organic molecule that has garnered attention for its potential biological activities. This article reviews its synthesis, biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C17H16N2O3SC_{17}H_{16}N_2O_3S, with a molecular weight of approximately 328.4 g/mol. The structure features a furan ring, an oxadiazole moiety, and a piperazine group, contributing to its diverse chemical reactivity and biological activity.

PropertyValue
Molecular FormulaC17H16N2O3S
Molecular Weight328.4 g/mol
IUPAC NameThis compound
SMILESCC(=O)C1=CC=CO1N=N(C2=CC=CC=C2)C(=O)S

Synthesis

The synthesis of this compound typically involves multi-step organic reactions:

  • Formation of the Furan Ring : Synthesized from cyclization of 1,4-dicarbonyl compounds.
  • Synthesis of the Oxadiazole Ring : Formed through cyclization of hydrazides with carboxylic acids.
  • Thioether Formation : The oxadiazole is linked to the furan via a thioether bond.
  • Attachment of the Piperazine Group : Incorporation of the piperazine moiety to enhance biological activity.

Antimicrobial Properties

Research indicates that compounds containing oxadiazole and furan moieties exhibit significant antimicrobial activity. For instance, derivatives similar to our compound have shown effective inhibition against various bacterial strains with EC50 values ranging from 5.44 to 66.98 μg/mL . The presence of the sulfanyl group is believed to enhance this activity by increasing lipophilicity and facilitating membrane penetration.

Anticancer Effects

Studies have demonstrated that oxadiazole derivatives can exhibit cytotoxic effects against cancer cell lines. For example, compounds with similar structures have been tested against human cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer), showing promising results in inhibiting cell proliferation .

The biological activity of this compound may involve interaction with specific molecular targets such as enzymes or receptors involved in cellular signaling pathways. The exact pathways remain to be fully elucidated but are likely related to the modulation of protein functions through binding interactions.

Study 1: Antimicrobial Activity Evaluation

A recent study evaluated the antimicrobial efficacy of various oxadiazole derivatives, including those containing furan rings. The results indicated that compounds similar to this compound showed significant antibacterial activity against Gram-positive and Gram-negative bacteria with varying EC50 values .

Study 2: Anticancer Screening

In another investigation focusing on anticancer properties, derivatives were screened against several cancer cell lines. The results revealed that compounds with structural similarities exhibited potent cytotoxicity, suggesting their potential as lead compounds for further drug development .

Q & A

Q. What are the optimal synthetic routes for 2-[[5-(Furan-2-yl)-1,3,4-oxadiazol-2-yl]sulfanyl]-1-(4-phenylpiperazin-1-yl)ethanone?

Methodological Answer: The compound can be synthesized via a multi-step protocol:

Oxadiazole Ring Formation : React furan-2-carbohydrazide with carbon disulfide in alkaline conditions to form 5-(furan-2-yl)-1,3,4-oxadiazole-2-thiol .

Sulfanyl Linkage : Use nucleophilic substitution to attach the oxadiazole-thiol moiety to a chloroethanone intermediate.

Piperazine Coupling : React the intermediate with 1-phenylpiperazine under reflux in ethanol with K₂CO₃ as a base .
Key Parameters :

  • Monitor reaction completion via TLC (Rf ~0.5 in EtOAc/hexane 1:1) .
  • Purify via recrystallization (methanol) to achieve >90% purity .

Q. Which spectroscopic techniques are most effective for structural characterization?

Methodological Answer:

  • NMR Spectroscopy : Use ¹H/¹³C NMR to confirm the furan (δ 6.3–7.4 ppm), oxadiazole (δ 8.1–8.3 ppm), and piperazine (δ 2.5–3.5 ppm) moieties .
  • Mass Spectrometry : High-resolution ESI-MS should show [M+H]⁺ at m/z 397.12 (calculated for C₁₉H₁₇N₄O₃S) .
  • X-ray Crystallography : For absolute configuration, grow single crystals in EtOAc/hexane and refine with riding models (R factor <0.05) .

Advanced Research Questions

Q. How can contradictions in spectral data (e.g., NMR vs. computational predictions) be resolved?

Methodological Answer: Discrepancies often arise from:

  • Tautomerism : The oxadiazole-thiol group may exhibit thione-thiol tautomerism, altering NMR shifts. Use DMSO-d₆ to stabilize the thiol form .
  • Impurity Interference : Employ preparative HPLC (C18 column, 70:30 MeOH/H₂O) to isolate the pure compound before analysis .
  • DFT Calculations : Compare experimental ¹³C NMR shifts with B3LYP/6-31G(d) computational results to validate assignments .

Q. Example Workflow :

Isolate pure compound via column chromatography.

Acquire NMR in DMSO-d₆ and CDCl₃ to observe solvent-dependent shifts.

Cross-validate with DFT-optimized structures .

Q. What in silico strategies predict the compound’s biological targets and pharmacokinetics?

Methodological Answer:

  • Molecular Docking : Use AutoDock Vina to screen against serotonin receptors (e.g., 5-HT₁A, PDB ID: 7E2Z), leveraging the piperazine moiety’s affinity for GPCRs .
  • ADMET Prediction : SwissADME predicts moderate bioavailability (TPSA = 75 Ų, LogP = 2.8) but potential CYP3A4 inhibition .
  • Pharmacophore Modeling : Align the oxadiazole-thiol and piperazine groups with known kinase inhibitors (e.g., EGFR) .

Q. How to design assays for evaluating its antimicrobial activity?

Methodological Answer:

  • MIC Determination : Use broth microdilution (CLSI guidelines) against S. aureus (ATCC 25923) and E. coli (ATCC 25922). Prepare stock solutions in DMSO (≤1% v/v) .
  • Time-Kill Kinetics : Sample at 0, 4, 8, and 24 h; plate on Mueller-Hinton agar to assess bactericidal vs. bacteriostatic effects .
  • Synergy Testing : Combine with ampicillin (1:1 ratio) and calculate FIC indices .

Q. Experimental Design :

  • Controls : Include ciprofloxacin (1 µg/mL) and vehicle (DMSO).
  • Replicates : Use n=4 per group in a randomized block design .

Q. How can synthetic byproducts be identified and mitigated?

Methodological Answer:

  • LC-MS Profiling : Use a C18 column (gradient: 10–90% MeOH in H₂O + 0.1% formic acid) to detect sulfoxide or piperazine N-oxide byproducts .
  • Reaction Optimization : Replace DMF with THF to reduce oxidation risks .
  • Quenching Protocol : Add ice-cold water post-reaction to precipitate impurities .

Q. Data Contradiction Analysis

Q. How to address discrepancies in biological activity across studies?

Methodological Answer:

  • Strain Variability : Test against clinical isolates (e.g., MRSA) alongside ATCC strains .
  • Assay Conditions : Standardize inoculum size (5 × 10⁵ CFU/mL) and incubation time (18–24 h) .
  • Meta-Analysis : Use PRISMA guidelines to aggregate data from ≥5 studies, adjusting for solvent/DMSO effects .

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